3-Chloro-4-fluorobenzoyl cyanide
Overview
Description
3-Chloro-4-fluorobenzoyl cyanide is an organic compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a benzoyl cyanide group substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-fluorobenzoyl cyanide is the cytochrome c oxidase (COX) , also known as Complex IV . This enzyme plays a crucial role in the electron transport chain of mitochondria, where it facilitates the transfer of electrons from cytochrome c to oxygen .
Mode of Action
This compound acts by binding to the ferric ion (Fe3+) of cytochrome c oxidase, causing 'histotoxic hypoxia’ . This binding inhibits the enzyme’s activity, thereby interfering with cellular respiration . As a result, the body’s tissues become unable to use oxygen .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, leading to a decrease in ATP production. This causes a shift in cellular metabolism towards anaerobic glycolysis, resulting in an accumulation of lactic acid and the development of metabolic acidosis .
Pharmacokinetics
Cyanide compounds are known to be rapidly absorbed following inhalation or ingestion . The lethal dose for an adult can be as little as 200 mg of ingested cyanide . Chronic cyanide intoxication can also occur, although this is less likely due to the high lethal dose of the compound .
Result of Action
The inhibition of cellular respiration by this compound can lead to a range of symptoms, from headaches, dizziness, and shortness of breath in the early stages, to seizures, loss of consciousness, and cardiac arrest in severe cases . Some survivors may experience long-term neurological problems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its toxicity can be enhanced in environments with low oxygen levels. Additionally, certain substances, such as sodium thiosulfate and hydroxocobalamin, can be used as antidotes to cyanide poisoning, thereby reducing its toxicity .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-fluorobenzoyl cyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function. For instance, it can inhibit proteases, which are enzymes that break down proteins into smaller peptides or amino acids . This inhibition occurs through the formation of a covalent bond between the cyanide group of this compound and the active site of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt the normal signaling pathways by inhibiting key enzymes involved in signal transduction . This disruption can lead to changes in gene expression, affecting the production of proteins necessary for cell growth and survival. Additionally, this compound can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The cyanide group of the compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This inhibition can result in the activation or deactivation of various biochemical pathways, depending on the role of the inhibited enzyme. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to prolonged changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the widespread inhibition of essential enzymes, leading to disrupted cellular processes and metabolic imbalances.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, resulting in altered energy production and utilization within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to altered energy production and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzoyl cyanide typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with a cyanide source under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common cyanide sources include sodium cyanide or potassium cyanide, and the reaction is often facilitated by the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control systems for precise addition of reagents, and enhanced safety measures to handle the toxic cyanide compounds .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzoyl cyanide can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of benzylamine or benzyl alcohol derivatives.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-fluorobenzoyl cyanide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoyl cyanide: Similar structure but lacks the fluorine atom.
4-Fluorobenzoyl cyanide: Similar structure but lacks the chlorine atom.
Benzoyl cyanide: Lacks both chlorine and fluorine substitutions.
Uniqueness
3-Chloro-4-fluorobenzoyl cyanide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological molecules. The combination of these substituents can enhance its utility in specific research applications compared to its analogs .
Properties
IUPAC Name |
3-chloro-4-fluorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVXOFUWAZGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660208 | |
Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-45-8 | |
Record name | 3-Chloro-4-fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.